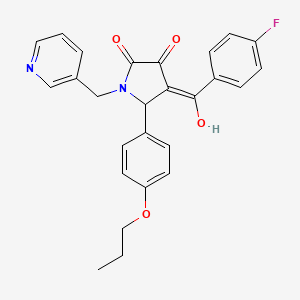

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a fluorinated benzoyl group at position 4, a 4-propoxyphenyl substituent at position 5, and a 3-pyridinylmethyl moiety at position 1. Its structural complexity confers unique physicochemical and pharmacological properties. The 4-fluorobenzoyl group enhances metabolic stability and binding affinity to target proteins through hydrophobic and electronic interactions . The 4-propoxyphenyl ether at position 5 balances lipophilicity and solubility, while the 3-pyridinylmethyl group at position 1 facilitates hydrogen bonding and π-π stacking in biological systems .

Properties

Molecular Formula |

C26H23FN2O4 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H23FN2O4/c1-2-14-33-21-11-7-18(8-12-21)23-22(24(30)19-5-9-20(27)10-6-19)25(31)26(32)29(23)16-17-4-3-13-28-15-17/h3-13,15,23,30H,2,14,16H2,1H3/b24-22+ |

InChI Key |

QBPJPOLIVOYSBP-ZNTNEXAZSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving appropriate starting materials such as 3-pyridinylmethylamine and 4-fluorobenzoyl chloride.

Substitution Reactions:

Final Assembly: The final compound is assembled by coupling the substituted pyrrol-2-one core with the remaining functional groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The fluorobenzoyl group can be reduced to form a fluorobenzyl group.

Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the fluorobenzoyl group would produce a fluorobenzyl derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Pharmacokinetics : The target compound’s 4-propoxyphenyl and pyridinylmethyl groups may confer superior oral bioavailability compared to analogues with highly lipophilic substituents (e.g., bis-CF₃ in Compound 26).

- Synthetic Feasibility : Lower yields in analogues with bulky or electron-deficient groups (e.g., 9% for Compound 25) underscore the need for optimized synthetic protocols.

- Structure-Activity Relationship (SAR) : Fluorine at the 4-position of the benzoyl group appears critical for maintaining potency while minimizing metabolic degradation.

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C25H22FNO5

- Molecular Weight : 435.44 g/mol

- CAS Number : 620142-82-7

This compound features a complex structure that includes a fluorobenzoyl group, a hydroxy group, and a pyridinylmethyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrrolone derivatives. For instance, a related compound demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests that compounds in this class could serve as promising leads for antibiotic development.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 38 | MRSA | 8 |

| Compound 38 | MRSE | 4 |

| Linezolid-resistant MRSA | 8-16 |

Anticancer Activity

The potential anticancer properties of this compound have not been extensively documented in the available literature. However, structurally similar compounds have shown cytotoxic effects on various cancer cell lines. For example, certain derivatives were evaluated for their ability to inhibit cell proliferation in cancer models, indicating that modifications in the pyrrolone structure can enhance anticancer efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the fluorobenzoyl group is known to influence binding affinity and selectivity towards certain enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Case Studies and Research Findings

- Study on Antibacterial Properties : A study published in PubMed evaluated various 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives for their antibacterial properties against MRSA and MRSE. The results indicated significant activity, paving the way for further exploration of related compounds .

- Synthetic Pathways : Research has focused on synthesizing derivatives of pyrrolones using various methods such as I2/DMSO oxidation. These methods have yielded compounds with diverse substituents, enhancing their potential biological activity .

- Pharmacological Profiles : A comprehensive analysis of similar compounds revealed varied pharmacological profiles, suggesting that structural modifications can lead to enhanced efficacy against specific targets, including bacterial infections and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.